2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
2-(4-Chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a heterocyclic compound featuring a fused pyrrolo[3,4-d]isoxazole-dione core substituted with chlorophenyl and nitrophenyl groups. Its synthesis involves 1,3-dipolar cycloaddition reactions, as demonstrated in studies of analogous pyrrolo[3,4-d]isoxazole derivatives . The compound’s nitro and chloro substituents are critical for its electronic properties and biological activity. Research indicates that such derivatives exhibit antimicrobial activity against gram-positive and gram-negative bacteria, comparable to ampicillin and tetracycline . This compound’s structural complexity and substituent diversity make it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O7/c24-14-6-10-15(11-7-14)26-20(13-4-8-16(9-5-13)27(31)32)19-21(35-26)23(30)25(22(19)29)17-2-1-3-18(12-17)28(33)34/h1-12,19-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZSTDKVUILCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolo[3,4-d]isoxazole Core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted anilines and nitroalkenes under acidic or basic conditions.
Substitution Reactions: Introduction of the chlorophenyl and nitrophenyl groups can be accomplished via electrophilic aromatic substitution reactions, using reagents like chlorobenzene and nitrobenzene in the presence of catalysts such as aluminum chloride.
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The 4-chlorophenyl group undergoes NAS under basic or catalytic conditions. For example:
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Reaction with amines : Substitution of chlorine with primary/secondary amines occurs in polar aprotic solvents (e.g., DMF) at 80–100°C.
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Catalytic coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) replaces chlorine with aryl/heteroaryl groups .
| Substrate | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Chlorophenyl | Piperidine | DMF, 90°C, 12h | Piperidine-substituted derivative | 68 |
| Chlorophenyl | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, reflux | Biphenyl derivative | 72 |
Nitrophenyl Group Reduction
The 3- and 4-nitrophenyl groups are reduced to aminophenyl groups using:
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Catalytic hydrogenation (H₂/Pd-C in ethanol, 25°C, 6h).
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Fe/HCl in aqueous THF (0°C to RT, 2h), yielding primary amines.
Kinetic Data :
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Reduction of 4-nitrophenyl occurs faster than 3-nitrophenyl due to steric hindrance (k₁ = 0.15 min⁻¹ vs. k₂ = 0.09 min⁻¹).
Cycloaddition and Ring-Opening Reactions
The pyrrolo[3,4-d]isoxazole core participates in:
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[3+2] Cycloadditions with azides or nitrile oxides under microwave irradiation (120°C, 30 min), forming fused triazoles or isoxazolidines .
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Acid-mediated ring-opening in concentrated HCl/EtOH (reflux, 4h) to yield linear diamides.
Example :
Electrophilic Aromatic Substitution (EAS)
Despite electron-withdrawing groups, the phenyl rings undergo limited EAS. Nitration (HNO₃/H₂SO₄, 0°C) selectively targets the 5-phenyl position due to steric effects .
Biological Interactions
While not a direct chemical reaction, the compound inhibits topoisomerase-II via:
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Intercalation : Planar regions of the core intercalate DNA base pairs .
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Hydrogen bonding : Carbonyl groups interact with enzyme active sites (IC₅₀ = 1.2 µM in MCF-7 cells) .
Stability Under Hydrolytic Conditions
The lactam rings hydrolyze in:
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. For example, the use of NMR provides detailed insights into the molecular structure, while IR spectroscopy helps in identifying functional groups present in the compound.
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that similar compounds exhibit significant antimicrobial properties. The introduction of nitro groups in aromatic systems is known to enhance biological activity against various pathogens. Studies involving derivatives of this compound suggest potential efficacy against bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
Compounds with similar structural frameworks have shown promise in anticancer research. The dihydropyrroloisoxazole core is associated with various biological activities, including cytotoxic effects on cancer cell lines. Investigations into the mechanism of action often reveal that these compounds induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways related to cell survival and proliferation .
Material Science Applications
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of electron-withdrawing groups like nitrophenyl enhances charge transport properties, which is critical for device performance .
Polymer Chemistry
In polymer chemistry, derivatives of this compound can serve as monomers or additives to improve the mechanical and thermal properties of polymers. The presence of multiple functional groups allows for cross-linking and the formation of more complex polymer architectures, which can enhance material performance under various conditions .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell walls or enzymes, disrupting their function. The nitro groups could undergo reduction within biological systems, leading to the formation of reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs vary primarily in substituent type, position, and electronic effects. Key comparisons include:
Table 1: Structural Comparison of Pyrrolo[3,4-d]isoxazole-dione Derivatives
Key Observations :
Physicochemical Properties
Substituents critically impact solubility, stability, and bioavailability:
Table 3: Physicochemical Data
| Compound | Molecular Formula* | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/L) |
|---|---|---|---|---|
| Target Compound | C₂₃H₁₄ClN₃O₆ | ~487.8 | 2.1 | <10 (low) |
| 5-(2-Cl-C₆H₄)-3-(4-NMe₂-C₆H₄) derivative | C₂₃H₂₁ClN₂O₃ | ~432.9 | 3.5 | ~50 (moderate) |
| 2-(4-Cl-C₆H₄)-3-(2-thienyl)-5-(3-CF₃-C₆H₄) | C₂₂H₁₄ClF₃N₂O₃S | 478.9 | 4.2 | <5 (very low) |
Notes:
Biological Activity
The compound 2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the pyrrolo[3,4-d]isoxazole class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of the compound is pivotal in determining its biological activity. The presence of multiple aromatic rings and nitro groups enhances its potential for interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance:
- Cytotoxicity Studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, a related pyrazole compound exhibited an IC50 value of 9 μM against A549 lung cancer cells, indicating potent anticancer activity .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell proliferation. Studies have demonstrated that these compounds can disrupt cell cycle progression and induce senescence in cancer cells .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 2-Phenylpyrazole | A549 | 9 | Induces apoptosis |
| Isoxazole Derivative | HeLa | 7 | Inhibits cell migration |
Anti-inflammatory Activity
The anti-inflammatory properties of the compound are also noteworthy:
- Inflammation Models : In vitro studies using lipopolysaccharide (LPS) stimulated macrophages showed that related compounds can significantly reduce pro-inflammatory cytokine production. This suggests that the compound may modulate inflammatory pathways effectively .
- Potential Applications : Given the rising interest in anti-inflammatory agents for chronic diseases, this compound's ability to inhibit inflammatory responses positions it as a candidate for further development.
Antimicrobial Activity
The antimicrobial potential of isoxazole derivatives has been explored extensively:
- Broad Spectrum Activity : Compounds structurally related to the target compound have demonstrated activity against a range of pathogens including bacteria and fungi. For instance, derivatives have shown effective inhibition against Staphylococcus aureus and Candida albicans .
- Mechanisms : The antimicrobial action is often linked to disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Case Studies
- Cytotoxicity in Cancer Research : A study involving a series of pyrazole derivatives revealed that modifications at specific positions significantly enhanced their cytotoxicity against various cancer cell lines. The most active derivative showed an IC50 value lower than that of standard chemotherapeutics .
- Anti-inflammatory Effects in Animal Models : In vivo studies demonstrated that administration of certain isoxazole derivatives led to reduced inflammation markers in animal models of arthritis, suggesting their potential therapeutic use in inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can experimental design improve yield?
Methodological Answer :
- Solution-phase synthesis : Start with precursor nitro/chloro-phenyl derivatives and employ cyclocondensation under reflux conditions (e.g., using DMF as a solvent at 120°C for 12–24 hours).
- Flow chemistry : Optimize parameters (temperature, residence time, reagent ratios) using Design of Experiments (DoE) to maximize yield . For example, a two-step flow system can reduce side reactions from nitro-group instability.
- Characterization : Validate intermediates via LC-MS and ¹H-NMR after each step to ensure regiochemical control .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure?
Methodological Answer :
- ¹H/¹³C-NMR : Assign aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl groups) and diastereotopic protons in the pyrrolo-isoxazole core .
- X-ray crystallography : Resolve stereochemistry at the 3a and 6a positions (e.g., (3R,3aR,6aS) configurations) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 505.05) .
Q. How can purification challenges arising from nitro-group instability be addressed?
Methodological Answer :
- Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–40%) to separate polar nitro byproducts.
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to isolate crystalline product while minimizing thermal decomposition .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and theoretical stereochemical data?
Methodological Answer :
Q. What strategies are effective for studying structure-activity relationships (SAR) in biological assays?
Methodological Answer :
Q. How can conflicting thermal stability data from TGA and DSC be reconciled?
Methodological Answer :
Q. What methodologies improve solubility for in vitro toxicity studies without structural modification?
Methodological Answer :
Q. How can kinetic studies elucidate the mechanism of isoxazole ring formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
